The compound 7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule characterized by a purine core structure, which is integral to many biological processes. Its molecular formula is , with a molecular weight of approximately 442.51 g/mol. The compound features multiple functional groups, including a furan-2-carbonyl group and a piperazine moiety, which contribute to its potential biological activity and pharmacological properties .
This compound belongs to the class of purine derivatives, which are known for their roles in biological systems, particularly in nucleotide and nucleic acid structures. The presence of the furan and piperazine groups suggests potential interactions with various biological targets, including enzymes and receptors. The compound is classified as a bioactive small molecule, indicating its relevance in medicinal chemistry and drug development .
The synthesis of 7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Key steps may include:
Each step requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products .
The molecular structure of 7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be represented using various structural notations:
CC(C)Cn1c2C(N(C)C(N(C)c2nc1CN1CCN(CC1)C(c1ccco1)=O)=O)=O
This notation encodes the arrangement of atoms and bonds within the molecule.
The compound exhibits:
The presence of these structural elements indicates that this compound may interact with biological targets through hydrogen bonding and hydrophobic interactions .
The chemical reactivity of 7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione primarily involves:
These reactions are crucial for understanding how this compound might interact with biological systems and could lead to modifications that enhance its pharmacological properties .
The mechanism of action for 7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione likely involves:
Further studies using techniques such as radioligand binding assays or cellular assays will help elucidate these interactions more clearly .
The physical properties of 7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione include:
These properties suggest moderate lipophilicity which may affect its bioavailability.
Chemical properties include:
These characteristics imply that the compound has significant potential for forming hydrogen bonds with biological macromolecules like proteins or nucleic acids .
The potential applications of 7-butyl-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione are diverse:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: